2-Cyanophenylzinc bromide

Catalog No.
S1800516
CAS No.
131379-17-4
M.F
C7H4BrNZn
M. Wt
247.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanophenylzinc bromide

CAS Number

131379-17-4

Product Name

2-Cyanophenylzinc bromide

IUPAC Name

benzonitrile;bromozinc(1+)

Molecular Formula

C7H4BrNZn

Molecular Weight

247.41

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1

SMILES

C1=CC=C([C-]=C1)C#N.[Zn+]Br

2-Cyanophenylzinc bromide (CAS 131379-17-4) is a highly chemoselective organometallic reagent primarily utilized in palladium- or nickel-catalyzed Negishi cross-coupling reactions. Supplied typically as a standardized 0.5 M solution in tetrahydrofuran (THF), this arylzinc halide offers a critical balance of moderate nucleophilicity and exceptional functional group tolerance. Unlike more electropositive organometallics, the carbon-zinc bond does not spontaneously react with electrophilic moieties such as esters, ketones, or its own ortho-cyano group. This intrinsic stability makes it a premier procurement choice for the direct installation of the 2-cyanophenyl motif into complex molecular architectures, particularly in the synthesis of biaryl pharmaceutical intermediates where mild, base-free reaction conditions are required[1].

Attempting to substitute 2-cyanophenylzinc bromide with cheaper or more common in-class alternatives routinely leads to process failure or severe yield degradation. Procurement of the direct Grignard analog (2-cyanophenylmagnesium bromide) is practically impossible for reliable cross-coupling, as the highly nucleophilic magnesium species rapidly attacks its own electrophilic cyano group, leading to self-condensation and complete reagent degradation [1]. Alternatively, substituting with 2-cyanophenylboronic acid for Suzuki coupling introduces significant handling and reaction challenges. The ortho-cyano group makes the boronic acid highly susceptible to protodeboronation (cleavage of the carbon-boron bond) and requires basic coupling conditions that can hydrolyze sensitive downstream functional groups. Furthermore, commercial 2-cyanophenylboronic acid is notoriously prone to forming trimeric anhydrides (boroxines), making precise stoichiometric calculations difficult and often necessitating the use of 1.5 to 2.0 equivalents to force reactions to completion [2].

Reagent Stability and Prevention of Self-Condensation

The electrophilic nature of the nitrile group makes the synthesis and storage of ortho-cyano organometallics highly challenging. When attempting to utilize 2-cyanophenylmagnesium bromide (the Grignard analog), the reagent fails to deliver the expected cross-coupling or substitution products due to rapid self-condensation and degradation. In stark contrast, 2-cyanophenylzinc bromide maintains its structural integrity in THF solution, allowing for quantitative utilization in downstream coupling without self-destruction[1].

Evidence DimensionReagent viability for cross-coupling
Target Compound DataStable and reactive (usable for high-yield Negishi coupling)
Comparator Or Baseline2-Cyanophenylmagnesium bromide (0% usable yield; fails due to self-condensation)
Quantified DifferenceComplete preservation of the active nucleophile vs. total reagent failure
ConditionsStandard organometallic generation and storage in THF at or below room temperature

Procuring the zinc reagent guarantees a viable, stable nucleophile, whereas attempting to cut costs by generating the Grignard analog results in complete batch failure.

Enhanced Cross-Coupling Yield Under Mild, Base-Free Conditions

In the synthesis of ortho-cyano biaryls, the choice of coupling partner dictates the reaction conditions and ultimate yield. Negishi coupling utilizing 2-cyanophenylzinc bromide can achieve up to 90% yield in as little as 1 minute under optimized microwave conditions, without the need for basic additives. Conversely, Suzuki couplings utilizing 2-cyanophenylboronic acid often suffer from lower yields due to protodeboronation and require aqueous bases (e.g., Na2CO3), which can trigger side reactions or partial hydrolysis of the nitrile [1].

Evidence DimensionCross-coupling yield and condition severity
Target Compound Data~90% yield; base-free conditions
Comparator Or Baseline2-Cyanophenylboronic acid (often <70% yield; requires aqueous base)
Quantified Difference>20% increase in isolated yield with elimination of basic additives
ConditionsPalladium-catalyzed cross-coupling with aryl halides

Higher yields and base-free conditions reduce raw material waste and protect sensitive downstream functional groups, significantly lowering overall manufacturing costs.

Stoichiometric Precision and Commercial Purity

Commercial procurement of 2-cyanophenylboronic acid frequently involves accepting lots that contain 'varying amounts of anhydride' (boroxines), which obscures the exact active molarity of the solid powder. This unpredictability forces chemists to use excess reagent (1.5 to 2.0 equivalents) to ensure full conversion. 2-Cyanophenylzinc bromide is procured as a standardized, titrated 0.5 M solution in THF, allowing for exact 1:1 or 1:1.1 stoichiometric dispensing without the need to account for anhydride oligomerization .

Evidence DimensionActive reagent molarity and stoichiometry
Target Compound DataStandardized 0.5 M liquid solution (allows near 1:1 stoichiometry)
Comparator Or Baseline2-Cyanophenylboronic acid (variable anhydride content; requires up to 2.0 eq)
Quantified DifferenceElimination of 50-100% reagent excess required by boronic acid unpredictability
ConditionsCommercial reagent dispensing and reaction setup

Using a standardized liquid zinc reagent eliminates batch-to-batch stoichiometric recalculations, streamlining automated and large-scale synthesis workflows.

Synthesis of Ortho-Cyano Biaryl Pharmaceutical Intermediates

The compound is a highly effective choice for synthesizing 2-cyano-biphenyl motifs, which are critical precursors for angiotensin II receptor antagonists (sartans). Because the Negishi coupling proceeds smoothly without the strong bases required for Suzuki couplings, it prevents the premature hydrolysis of the cyano group to an amide or carboxylic acid, ensuring high-purity intermediate generation [1].

Late-Stage Functionalization of Base-Sensitive Heterocycles

In medicinal chemistry workflows where target molecules contain base-labile protecting groups or epimerizable stereocenters, 2-cyanophenylzinc bromide allows for the direct installation of the cyanophenyl group under neutral, mild conditions. This avoids the degradation pathways commonly triggered by the basic conditions of alternative cross-coupling methodologies [1].

Automated Parallel Synthesis (MedChem Libraries)

For high-throughput screening library generation, the availability of 2-cyanophenylzinc bromide as a standardized 0.5 M THF solution enables precise robotic liquid handling. This eliminates the weighing errors and stoichiometric inconsistencies associated with handling solid 2-cyanophenylboronic acid, which often contains unpredictable amounts of boroxine anhydrides[1].

Dates

Last modified: 08-15-2023

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